4-[4-hydroxy-2-(4-hydroxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-[4-hydroxy-2-(4-hydroxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and sulfonamide
Preparation Methods
The synthesis of 4-[4-hydroxy-2-(4-hydroxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves several stepsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
4-[4-hydroxy-2-(4-hydroxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds with enzymes or receptors, affecting their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
4-hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the complex pyrrole and sulfonamide structures.
2-(4-hydroxyphenyl)ethanol: Contains the hydroxyphenyl group but is simpler in structure.
2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester: Similar in having the hydroxyphenyl group but differs in the rest of the structure. The uniqueness of 4-[4-hydroxy-2-(4-hydroxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide lies in its combination of multiple functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-[(E)-hydroxy-[2-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-24(2)33(30,31)18-11-7-16(8-12-18)21(27)19-20(15-5-9-17(26)10-6-15)25(13-4-14-32-3)23(29)22(19)28/h5-12,20,26-27H,4,13-14H2,1-3H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUNSXWVPIYAEE-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)O)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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